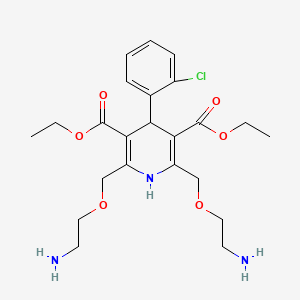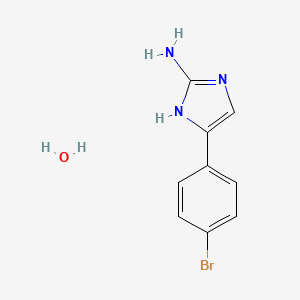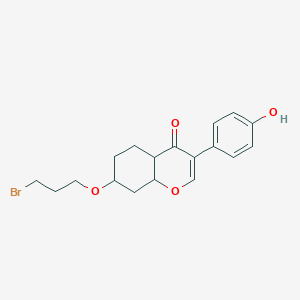
7-(3-Bromopropoxy)-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4H-1-benzopyran-4-one and 4-hydroxyphenyl.
Bromination: The introduction of the bromopropoxy group is achieved through a bromination reaction, where a bromine source (e.g., N-bromosuccinimide) is used.
Etherification: The brominated intermediate is then subjected to an etherification reaction with 3-bromopropanol to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the benzopyran ring, potentially converting it to an alcohol.
Substitution: The bromopropoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.
Biology
Biologically, benzopyran derivatives are often studied for their potential as antioxidants, anti-inflammatory agents, and anticancer compounds. The presence of the hydroxyphenyl group may enhance these activities.
Medicine
In medicine, compounds like this one are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzopyran derivatives exert their effects through interactions with enzymes, receptors, or other proteins. The hydroxyphenyl group may facilitate binding to these targets, while the bromopropoxy group could influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)-3-(4-hydroxyphenyl)-
- 4H-1-Benzopyran-4-one, 7-(3-methoxypropoxy)-3-(4-hydroxyphenyl)-
- 4H-1-Benzopyran-4-one, 7-(3-ethoxypropoxy)-3-(4-hydroxyphenyl)-
Uniqueness
The uniqueness of “4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” lies in its specific functional groups. The bromopropoxy group may confer distinct reactivity and biological activity compared to its chloro, methoxy, or ethoxy analogs.
Properties
Molecular Formula |
C18H21BrO4 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C18H21BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-5,11,14-15,17,20H,1,6-10H2 |
InChI Key |
YOOOLYXSVXXOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1OCCCBr)OC=C(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


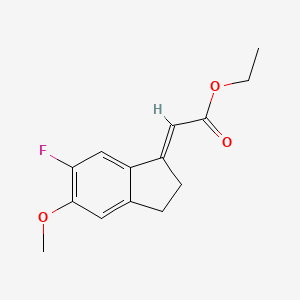
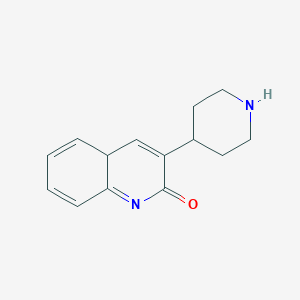
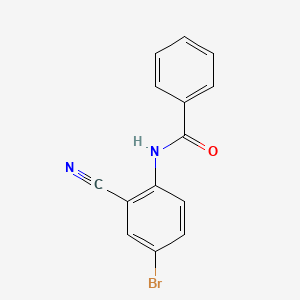

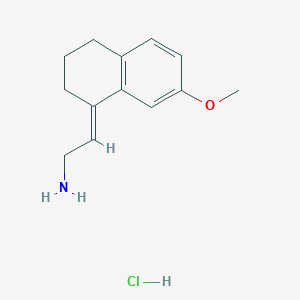
![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)
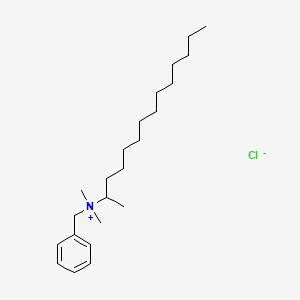
![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)

![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
